1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] is a complex organic compound characterized by its unique structure, which includes three benzene rings connected via an ethane backbone
Vorbereitungsmethoden
The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] typically involves multi-step organic reactions. One common method includes the reaction of 4-(ethenyloxy)benzene with ethane-1,1,1-triyl trichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation, using reagents like nitric acid and sulfuric acid, respectively.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of advanced polymers with unique properties.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is utilized in the production of high-performance materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] involves its interaction with various molecular targets. The compound’s structure allows it to form stable complexes with metal ions, which can catalyze specific reactions. Additionally, its ability to undergo polymerization makes it valuable in creating materials with tailored properties.
Vergleich Mit ähnlichen Verbindungen
1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] can be compared with other similar compounds such as:
1,1,1-Tris(4-hydroxyphenyl)ethane: This compound has hydroxyl groups instead of ethenyloxy groups, leading to different reactivity and applications.
4,4’,4’'-(1,1,1-Ethanetriyl)tris[2,6-bis(methoxymethyl)phenol]:
The uniqueness of 1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] lies in its specific functional groups and the resulting properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
183586-85-8 |
---|---|
Molekularformel |
C26H24O3 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-[1,1-bis(4-ethenoxyphenyl)ethyl]-4-ethenoxybenzene |
InChI |
InChI=1S/C26H24O3/c1-5-27-23-14-8-20(9-15-23)26(4,21-10-16-24(17-11-21)28-6-2)22-12-18-25(19-13-22)29-7-3/h5-19H,1-3H2,4H3 |
InChI-Schlüssel |
SAMQNKXVICGONA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC=C)(C2=CC=C(C=C2)OC=C)C3=CC=C(C=C3)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.